2-Methyl-3-phenyl-5-propylfuran

Catalog No.
S13405444
CAS No.
88928-41-0
M.F
C14H16O
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenyl-5-propylfuran

CAS Number

88928-41-0

Product Name

2-Methyl-3-phenyl-5-propylfuran

IUPAC Name

2-methyl-3-phenyl-5-propylfuran

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C14H16O/c1-3-7-13-10-14(11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3

InChI Key

ZBVRUYSZSAWETD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(O1)C)C2=CC=CC=C2

2-Methyl-3-phenyl-5-propylfuran is an organic compound characterized by its unique furan ring structure, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The molecular formula of this compound is C14H16OC_{14}H_{16}O, indicating the presence of two methyl groups, one phenyl group, and one propyl group attached to the furan ring. This structural arrangement contributes to its distinct chemical properties and potential applications in various fields such as chemistry, biology, and industry.

  • Oxidation: The compound can be oxidized to yield furanones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Electrophilic substitution reactions allow for the introduction of new substituents onto the furan ring, such as halogens or alkyl groups, using reagents like bromine or chlorine under controlled conditions.

The products formed from these reactions depend on the specific reagents and conditions employed.

Research indicates that 2-Methyl-3-phenyl-5-propylfuran may exhibit various biological activities due to its unique structure. Potential applications include:

  • Pharmacological Properties: The compound has been investigated for its antimicrobial and anticancer activities. Its interactions with biological molecules suggest it could modulate enzyme activity or influence cellular processes .
  • Flavor Chemistry: This compound may also play a role in flavor profiles, particularly in food chemistry, where furans are known to contribute to desirable aromas and tastes .

The synthesis of 2-Methyl-3-phenyl-5-propylfuran can be achieved through several methods:

  • Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst to form furans.
  • Cyclization Reactions: Appropriate precursors can undergo cyclization under acidic or basic conditions to yield the desired furan structure.
  • Industrial Production: Large-scale production may utilize optimized reaction conditions that consider cost, availability of starting materials, and desired purity levels.

2-Methyl-3-phenyl-5-propylfuran has several notable applications:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex molecules and materials with specific properties.
  • Biological Research: Its unique structure allows it to interact with biological systems, making it valuable for studying biochemical pathways.
  • Industrial Uses: The compound can be utilized in producing specialty chemicals, including fragrances and pharmaceuticals due to its aromatic properties.

The interaction studies of 2-Methyl-3-phenyl-5-propylfuran focus on its mechanism of action within biological systems. It may interact with enzymes, receptors, or other proteins, influencing their activity and cellular processes. Understanding these interactions is crucial for exploring its potential therapeutic applications and elucidating its role in flavor chemistry.

Several compounds share structural similarities with 2-Methyl-3-phenyl-5-propylfuran. Here are some notable examples:

CompoundStructural DifferencesUnique Properties
2-Methyl-3-phenylfuranLacks the propyl groupMay have different reactivity patterns
3-Phenyl-5-propylfuranLacks the methyl groupPotentially alters chemical behavior
2-Methyl-5-propylfuranLacks the phenyl groupInfluences interactions with other molecules

Uniqueness

The combination of methyl, phenyl, and propyl substituents in 2-Methyl-3-phenyl-5-propylfuran results in a distinctive set of properties that differentiate it from other furans. This uniqueness contributes to its diverse applications in chemistry and biology.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

200.120115130 g/mol

Monoisotopic Mass

200.120115130 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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